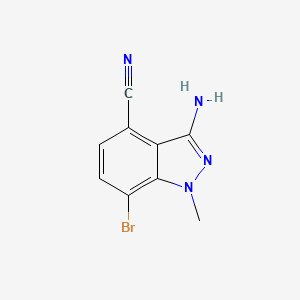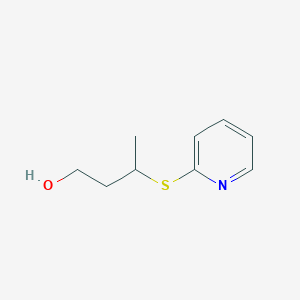
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and nitriles. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to facilitate the formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen substitution can yield various substituted indazoles with different functional groups .
Scientific Research Applications
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways and molecular targets involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against various cancer cell lines.
Uniqueness
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN4 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-amino-7-bromo-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13-14/h2-3H,1H3,(H2,12,13) |
InChI Key |
MHMPMMBUUDGBBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)



![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)




